molecular formula C11H12O B077393 1-[(1R,2R)-2-phenylcyclopropyl]ethanone CAS No. 14063-86-6

1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Cat. No.: B077393
CAS No.: 14063-86-6
M. Wt: 160.21 g/mol
InChI Key: LFKRVDCVJRDOBG-QWRGUYRKSA-N
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Description

1-[(1R,2R)-2-phenylcyclopropyl]ethanone is an organic compound characterized by a cyclopropyl ring substituted with a phenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(1R,2R)-2-phenylcyclopropyl]ethanone can be synthesized through several methods. One common approach involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of transition metal catalysts. The reaction typically proceeds under mild conditions, yielding the desired cyclopropyl ketone with high stereoselectivity.

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclopropanation reactions. These processes utilize optimized catalysts and reaction conditions to ensure high yield and purity of the final product. The scalability of these methods makes them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-[(1R,2R)-2-phenylcyclopropyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-[(1R,2R)-2-phenylcyclopropyl]ethanol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(1R,2R)-2-phenylcyclopropyl]ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone involves its interaction with specific molecular targets. The compound’s cyclopropyl ring and phenyl group contribute to its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 1-[(1R,2R)-2-(4-Penten-1-yl)cyclopropyl]ethanone
  • 1-((1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone
  • (1R,2S)-2-Phenylcyclopropanaminium

Uniqueness: 1-[(1R,2R)-2-phenylcyclopropyl]ethanone is unique due to its specific stereochemistry and the presence of both a cyclopropyl ring and a phenyl group. These structural features confer distinct chemical properties and reactivity, differentiating it from other similar compounds.

Properties

IUPAC Name

1-[(1R,2R)-2-phenylcyclopropyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKRVDCVJRDOBG-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To Me3SOI (2.2 g, 10 mmol) in DMSO (20 mL) was added NaH (50%, 480 mg, 10 mmol). 4-Phenyl-but-3-en-2-one (1.13 g, 7.7 mmol) was added after 10 min. The reaction mixture was quenched after 30 min with water, extracted with EtOAc, and washed with water (3×30 mL). The organic extract was dried over MgSO4 and concentrated to give 1-(2-Phenyl-cyclopropyl)-ethanone (1.5 g, 97%).
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
480 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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